molecular formula C11H10N2O3 B2571926 1-(5-nitro-1H-indol-3-yl)propan-1-one CAS No. 312591-46-1

1-(5-nitro-1H-indol-3-yl)propan-1-one

Cat. No.: B2571926
CAS No.: 312591-46-1
M. Wt: 218.212
InChI Key: WDSXPRGHVIEVDF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

1-(5-nitro-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. Major products formed from these reactions include amino derivatives and substituted indole compounds .

Scientific Research Applications

1-(5-nitro-1H-indol-3-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-nitro-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

1-(5-nitro-1H-indol-3-yl)propan-1-one can be compared with other indole derivatives such as:

  • 1-(5-prenyl-1H-indol-3-yl)propan-2-one
  • 1-(6-methoxy-5-prenyl-1H-indol-3-yl)propan-2-one
  • 1-(5-fluoro-1H-indol-3-yl)propan-1-one

These compounds share a similar indole core structure but differ in the substituents attached to the indole ring. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, making each compound unique in its applications and effects .

Properties

IUPAC Name

1-(5-nitro-1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-11(14)9-6-12-10-4-3-7(13(15)16)5-8(9)10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSXPRGHVIEVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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